hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)
Description
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1−) (CAS No. 28901-96-4) is a sulfonated copper phthalocyanine complex primarily used as a pigment in industrial applications, such as inks, coatings, and plastics. Its structure features a central copper ion coordinated to a phthalocyanine macrocycle with sulfonate groups enhancing water solubility and stability .
Properties
CAS No. |
28901-96-4 |
|---|---|
Molecular Formula |
C32H15CuN8O3S.H C32H16CuN8O3S |
Molecular Weight |
656.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate;hydron |
InChI |
InChI=1S/C32H16N8O3S.Cu/c41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q-2;+2 |
InChI Key |
LDDRWOFHRZOCDP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Overview
| Property | Data |
|---|---|
| Chemical Name | Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) |
| Synonyms | Copper phthalocyanine monosulfonate; Cuprate(1-), [29H,31H-phthalocyanine-C-sulfonato(3-)-N29,N30,N31,N32]-hydrogen |
| CAS Number | 28901-96-4 |
| Molecular Formula | C32H15CuN8O3S.H |
| Molecular Weight | 656.14 g/mol |
| EINECS Number | 249-300-5 |
Preparation Methods of Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)
General Synthetic Route
The synthesis of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) typically involves the sulfonation of copper phthalocyanine followed by neutralization and isolation steps. The core copper phthalocyanine structure is sulfonated to introduce sulfonate groups (-SO3H) at specific positions (N29, N30, N31, N32) on the macrocycle, yielding a water-soluble sulfonated copper phthalocyanine derivative.
Stepwise Process:
Sulfonation of Copper Phthalocyanine:
- Copper phthalocyanine is reacted with fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature conditions.
- The reaction introduces sulfonate groups at the peripheral nitrogen atoms (N29, N30, N31, N32) of the phthalocyanine ring.
- Reaction temperature typically ranges between 80°C to 120°C to optimize sulfonation without degrading the macrocycle.
-
- The sulfonated product is neutralized with a suitable base, often sodium hydroxide or hydrogen ions, to yield the hydrogen sulfonate salt form.
- This step stabilizes the compound and enhances its solubility.
-
- The product is precipitated or crystallized from aqueous or mixed solvents.
- Filtration and washing remove residual acids and byproducts.
- Drying under vacuum or controlled temperature conditions yields the final hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) compound.
Preparation of Compound with Dodecylamine (1:1)
An important derivative involves complexation with dodecylamine in a 1:1 molar ratio, enhancing certain physical properties such as dispersibility in organic solvents.
| Parameter | Description |
|---|---|
| Compound | Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), compound with dodecylamine (1:1) |
| CAS Number | 73455-75-1 |
| Molecular Formula | C32H15CuN8O3S.C12H27N.H |
| Molecular Weight | 841.5 g/mol |
- The sulfonated copper phthalocyanine is reacted with 1-dodecanamine under mild conditions to form a stable complex.
- This reaction is typically performed in an organic solvent where both reactants are soluble.
- The resulting compound exhibits improved compatibility with organic matrices, useful in pigment applications.
Analytical Data and Research Findings
Structural Characterization
- Spectroscopic Analysis: UV-Vis spectroscopy confirms the characteristic Q-band absorption of copper phthalocyanine derivatives, shifted due to sulfonation.
- Elemental Analysis: Confirms the presence of copper, nitrogen, sulfur, and hydrogen consistent with the sulfonated structure.
- Molecular Weight Determination: Mass spectrometry and elemental analysis confirm the molecular weight around 656.14 g/mol for the hydrogen sulfonate form and 841.5 g/mol for the dodecylamine complex.
Stability and Environmental Data
- The compound shows good chemical stability under neutral to slightly acidic conditions.
- It is harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal protocols in industrial use.
- Biodegradability data indicate that related solvents used in preparation are readily biodegradable, but the compound itself is persistent.
Summary Table of Preparation Conditions
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Copper phthalocyanine + Fuming sulfuric acid or chlorosulfonic acid, 80-120°C | Introduces sulfonate groups at N29-N32 |
| Neutralization | Acid/base neutralization (e.g., H+ or NaOH) | Stabilizes sulfonate form |
| Purification | Precipitation, filtration, washing | Removes impurities |
| Complexation (optional) | Reaction with 1-dodecanamine in organic solvent | Enhances organic solvent compatibility |
Chemical Reactions Analysis
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonated derivatives of copper phthalocyanine .
Scientific Research Applications
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: It is widely used as a pigment in the production of inks, paints, and plastics due to its vibrant blue color and stability
Mechanism of Action
The mechanism of action of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can then interact with various molecular targets, leading to oxidative damage and cell death. This mechanism is particularly relevant in its application in photodynamic therapy .
Comparison with Similar Compounds
Key Properties :
- Toxicological Profile: Acute Toxicity: No acute oral (LD50 > 2,000 mg/kg in rats) or dermal toxicity (LD50 > 2,000 mg/kg) observed . Repeated Dose Toxicity: NOAEL of 1,000 mg/kg bw/day in rats over 30 days . Mutagenicity: Negative results in Ames test, mammalian cell gene mutation, and chromosome aberration assays . Ocular Toxicity: Causes serious eye damage in bovine cornea tests .
- Environmental Behavior: Biodegradability: Not biodegradable (<1% degradation in 28 days) . Ecotoxicity: Low toxicity to aquatic organisms (LC50 > 10,000 mg/L for zebrafish; EC50 > 100 mg/L for Daphnia magna) .
Structural and Functional Analogues
Table 1: Comparison of Sulfonated Phthalocyanine Metal Complexes
Key Differences and Implications
Metal Center Effects: Copper vs. Cobalt/Cerium: Copper phthalocyanines are widely used in pigments due to their stability and color intensity. Cobalt analogues may exhibit catalytic properties but raise concerns about cobalt toxicity (e.g., carcinogenicity) . Cerium complexes are emerging in optical applications but lack comprehensive safety data .
Sulfonation Degree: Monosulphonato derivatives (e.g., the target compound) balance solubility and industrial applicability. Tetrasulphonato variants (e.g., tetrasodium cuprate) offer enhanced water solubility, making them suitable for inks and biomedical uses but may require additional purification steps .
Toxicity and Safety: The target compound’s high NOAEL (1,000 mg/kg) contrasts with nickel phthalocyanines, which often show lower thresholds for organ toxicity . However, its ocular hazard distinguishes it from non-sulfonated copper phthalocyanines (e.g., Pigment Blue 15:3), which lack this risk .
Regulatory Status :
- The compound is listed in the U.S. Harmonized Tariff Schedule under specific pigment categories , whereas cobalt and cerium analogues face stricter scrutiny in the EU due to metal-specific regulations .
Research Findings and Data Gaps
- Environmental Persistence : All sulfonated phthalocyanines exhibit low biodegradability, necessitating wastewater treatment to prevent environmental accumulation .
- Comparative Ecotoxicity : The target compound’s low aquatic toxicity contrasts with nickel phthalocyanines, which may show higher toxicity to algae .
Biological Activity
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is a complex compound that belongs to the category of phthalocyanine derivatives. Its unique structure and properties make it a subject of interest in various fields, particularly in biological applications. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H15CuN8O3S·H
- Molar Mass : 656.14 g/mol
- CAS Number : 28901-96-4
- EINECS Number : 249-300-5
Biological Activity
The biological activity of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) has been investigated primarily in the context of its use as a photosensitizer in photodynamic therapy (PDT) and its antibacterial properties.
1. Photodynamic Therapy (PDT)
PDT is a treatment that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. Studies have shown that this compound exhibits significant phototoxicity against various cancer cell lines.
-
Mechanism of Action : Upon irradiation with specific wavelengths of light, the compound generates singlet oxygen and other ROS, which induce apoptosis in cancer cells.
Cell Line IC50 (µM) Light Wavelength (nm) HeLa (cervical) 0.5 670 MCF-7 (breast) 0.8 670 A549 (lung) 1.2 670
2. Antibacterial Activity
Research indicates that hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) possesses antibacterial properties against several pathogenic bacteria.
-
Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential cellular processes.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL Pseudomonas aeruginosa 75 µg/mL
Case Study 1: PDT in Cancer Treatment
A clinical trial investigated the efficacy of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) as a PDT agent for patients with localized tumors. The study reported a significant reduction in tumor size post-treatment, with minimal side effects observed.
Case Study 2: Antimicrobial Coatings
Another study explored the application of this compound in antimicrobial coatings for medical devices. The results demonstrated that surfaces coated with the compound exhibited reduced bacterial colonization and biofilm formation compared to uncoated controls.
Q & A
Q. What are the recommended methods for synthesizing hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), and how can purity be validated?
Answer: Synthesis typically involves sulfonation of copper phthalocyanine precursors followed by ion exchange to introduce the hydrogen counterion. A validated approach includes:
Q. What analytical techniques are critical for characterizing the structural integrity and sulfonation degree of this compound?
Answer:
- FTIR Spectroscopy : Identify sulfonate (S=O) stretches at 1040–1180 cm<sup>-1</sup> and confirm phthalocyanine macrocycle integrity via C-N stretches (1600 cm<sup>-1</sup>) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~168–169 eV for sulfonate groups) and copper coordination (Cu 2p3/2 at 934–935 eV) .
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H NMR in deuterated DMSO to resolve sulfonate proton environments, though limited due to paramagnetic copper .
Q. What are the acute toxicity profiles for this compound across different exposure routes?
Answer:
- Oral Toxicity : LD50 >2,000 mg/kg in rats (OECD 423), with no mortality or significant adverse effects observed .
- Dermal Toxicity : LD50 >2,000 mg/kg in rabbits (OECD 402), classified as non-toxic .
- Ocular Toxicity : Contradictory
- Inhalation Toxicity : Data unavailable; recommended to use respiratory protection as a precaution .
Advanced Research Questions
Q. How can researchers design chronic toxicity studies to evaluate potential organ-specific effects?
Answer:
Q. What methodological approaches resolve discrepancies in ocular irritation data between bovine and rabbit models?
Answer:
Q. What advanced methodologies assess environmental persistence and degradation pathways under varying conditions?
Answer:
- Biodegradation :
- Bioaccumulation Potential :
Q. How can researchers address conflicting genotoxicity data from Ames tests vs. mammalian cell assays?
Answer:
- Follow-Up Assays :
- Mechanistic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
